Product packaging for phasin(Cat. No.:CAS No. 1392-87-6)

phasin

Katalognummer: B1169946
CAS-Nummer: 1392-87-6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Phasins are a class of low-molecular-weight, amphiphilic proteins that constitute the major surface layer of polyhydroxyalkanoate (PHA) granules in numerous bacteria and archaea . First identified in Rhodococcus ruber in 1994, these structural proteins play a crucial role in stabilizing intracellular bioplastic granules, preventing them from coalescing, and controlling their size, number, and distribution within the cell . Their primary mechanism of action involves forming an amphiphilic interface between the hydrophobic PHA polymer core and the hydrophilic cytoplasm, with their hydrophobic regions associating with the granule and their hydrophilic regions facing the solvent . Beyond this structural role, phasins have multifaceted functions; they can activate PHA depolymerization, enhance the activity of PHA synthases, participate in granule segregation during cell division, and exhibit in vivo and in vitro chaperone activity to protect against stress . Low-resolution structural studies and the crystal structure of PhaP from Aeromonas hydrophila reveal that phasins have a preponderant α-helical composition, often form tetramers in solution, and can contain intrinsically disordered regions that provide functional flexibility . These properties make phasins invaluable in biotechnological research. They are engineered to optimize PHA yield and composition in microbial factories, serve as stable fusion tags for protein purification and immobilization, function as eco-friendly bio-surfactants, and facilitate the development of targeted drug delivery systems using PHA nanoparticles . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

1392-87-6

Molekularformel

C15H26O

Synonyme

phasin

Herkunft des Produkts

United States

Molecular Biology and Genetic Regulation of Phasin Expression

Phasin Gene Identification, Organization, and Promoters

This compound genes (often denoted as phaP) have been identified across numerous bacterial and archaeal species capable of PHA production . For instance, Ralstonia eutropha H16, a model organism for PHA metabolism studies, possesses four different this compound proteins, with PhaP1 being the major this compound . In Herbaspirillum seropedicae SmR1, three putative this compound genes (phaP1, phaP2, and phaP3) have been identified, with phaP1 and phaP2 showing close evolutionary distance .

The organization of phaP genes varies between organisms. In many bacteria, phaP genes are found in monocistronic operons, each possessing its own promoter . However, in some cases, like Pseudomonas species, this compound genes such as phaI and phaF can be part of an operon, though phaF may still have its own promoter nearby . In Haloferax mediterranei, phaP can be cotranscribed with an upstream gene (gap12) from a single promoter (Pgap12), suggesting operonic organization, despite PhaP being much more abundant . In Halomonas species, phaP is often located upstream of the phaC1 gene (encoding PHA synthase) with a short intergenic space, sometimes in contrast to the common phaABC operon arrangement .

Promoter regions upstream of phaP genes often contain specific elements that dictate their transcription. In Ralstonia eutropha H16, the phaP gene is associated with a sigma(70) promoter . Different this compound genes and PHA-degrading enzyme genes can have various putative sigma(70), sigma(S), and sigma(N)-like promoters, suggesting diverse regulatory responses to conditions like nutrient limitation . For example, in Pseudomonas putida, five functional promoters have been identified within the pha locus, including those upstream of phaF and phaI .

Transcriptional Regulation of this compound Genes

Transcriptional regulation is a primary mechanism controlling this compound expression, tightly linking it to the cell's metabolic state and PHA accumulation .

Identification and Characterization of Transcriptional Regulators (e.g., PhaR)

A key transcriptional regulator of this compound genes is PhaR, a repressor protein found in many short-chain-length PHA-producing bacteria . In Ralstonia eutropha H16, PhaR acts as an autoregulated repressor of phaP expression . Homologs of PhaR have been analyzed in detail across numerous bacteria . In Paracoccus denitrificans, PhaR is a negative regulator involved in phaP expression and also autoregulates its own gene .

The characterization of PhaR often involves techniques such as gel-mobility-shift assays and DNaseI footprinting to determine its DNA-binding capabilities and specific binding sites . PhaR from Paracoccus denitrificans has been shown to be a 22-kDa protein that can bind to the upstream regions of both phaP and phaR . A proposed model for PhaR-mediated regulation suggests that under conditions not conducive to PHA biosynthesis, PhaR binds to the phaP promoter, repressing its transcription . Upon the initiation of PHA biosynthesis, PhaR relocates to the nascent PHA granules, thereby derepressing phaP transcription . Later, as granules mature and become coated with this compound, PhaR may dissociate from the granules and re-bind to the phaP promoter, again repressing transcription .

In Haloferax mediterranei, a haloarchaeal counterpart to bacterial PhaR has been identified, which also negatively regulates the expression of its own gene and phaP within the same phaRP operon . This archaeal PhaR contains a novel conserved domain belonging to a swapped-hairpin barrel fold family, distinct from its bacterial counterparts .

Regulatory DNA Elements and Binding Sites

PhaR binds to specific DNA elements upstream of phaP and phaR genes. In Ralstonia eutropha H16, PhaR binds at two sites upstream of phaP: one encompassing the transcriptional start site and the -10 region, and another immediately upstream of the -35 region of the sigma(70) promoter . These sites contain imperfect 12 bp repeat sequences (GCAMMAAWTMMD) . Additionally, PhaR binds 86 bp upstream of its own translational start codon, where a sigma(54)-dependent promoter was identified . In Paracoccus denitrificans, DNase I footprinting revealed that PhaR specifically binds to two regions upstream of phaP and phaR, with a 56-bp core sequence overlapping the putative phaP promoter region . These binding sites often contain TGC-rich sequences .

In Rhodobacter sphaeroides FJ1, PhaR binds to an 11-bp palindromic sequence, 5′-CTGCN3GCAG-3′, located at nucleotides −69 to −59 and −97 to −87 relative to the phaP translation start site . This palindromic nature is characteristic of repressor-binding sites .

Environmental and Physiological Modulators of this compound Gene Expression

This compound expression is tightly coupled to environmental and physiological conditions, primarily nutrient availability. PHA accumulation, and consequently this compound expression, is typically triggered when cells are cultivated with an excess carbon source but limited in other essential nutrients such as nitrogen, phosphorus, or oxygen . This indicates that phasins serve as storage compounds for energy and carbon under starvation conditions .

The stringent response, mediated by alarmones like guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), is a key regulatory mechanism that mediates adaptation to changes in nutrient availability by reprogramming gene transcription, including those related to PHA metabolism . Furthermore, the activity of specific sigma factors, such as sigma(S) and sigma(N), has been implicated in the stress-dependent regulation of some this compound and PHA-degrading enzyme genes . For instance, nitrogen limitation is a significant trigger for PHA synthesis, and sigma(N)-binding sites have been detected for many this compound genes, consistent with this observation .

Table 1: Key Transcriptional Regulators and Their Binding Sites

RegulatorOrganism(s)Target Gene(s)Binding Site CharacteristicsFunctionSource(s)
PhaRRalstonia eutropha H16phaP, phaRTwo sites upstream of phaP (transcriptional start site + -10 region, and immediately upstream of -35 region of sigma(70) promoter); contain imperfect 12 bp repeat sequences (GCAMMAAWTMMD). Binds 86 bp upstream of phaR translational start codon (sigma(54)-dependent promoter). Also binds to PHA granule surface.Repressor
PhaRParacoccus denitrificansphaP, phaRTwo regions upstream of phaP and phaR; 56-bp core sequence overlapping phaP promoter; TGC-rich sequences. Also binds to PHA granules.Repressor
PhaRRhodobacter sphaeroides FJ1phaP, phaR, phaC, phaZAn 11-bp palindromic sequence (5′-CTGCN3GCAG-3′) at −69 to −59 and −97 to −87 relative to phaP translation start site.Repressor
PhaRHaloferax mediterraneiphaP, phaRSpecific cis-element in phaRP promoter, phylogenetically distinct from bacterial PhaR.Repressor
PhaDPseudomonas putidaphaC1, phaI25 bp operator region in P_C1 promoter; 29 bp operator region in P_I promoter; single binding site with inverted half sites.Activator

Post-Transcriptional and Translational Control Mechanisms of this compound Synthesis

While transcriptional regulation plays a major role, post-transcriptional and translational control mechanisms also contribute to the fine-tuning of this compound synthesis . However, compared to transcriptional regulation, fewer reports are available on these mechanisms concerning PHA accumulation .

Role of sRNAs and Other Non-Coding RNAs in this compound Regulation

Small RNAs (sRNAs) and other non-coding RNAs have emerged as important regulators of gene expression, including those involved in bacterial metabolism . In the context of this compound regulation, the sRNA MmgR in Sinorhizobium meliloti has been reported to modulate the expression of PHA this compound proteins (PhaP1 and PhaP2) at a post-transcriptional level . Quantitative reverse transcription-PCR (qRT-PCR) and proteomic profiling have shown that the absence of MmgR leads to an overexpression of PhaP1 and PhaP2 proteins without affecting their mRNA levels . This decoupling of mRNA and protein levels suggests a negative post-transcriptional regulation by MmgR on phaP1 and phaP2 mRNAs . The expression of mmgR itself can be modulated by nitrogen availability in the growth medium .

Table 2: Post-Transcriptional Regulators of this compound Synthesis

RegulatorTypeOrganism(s)Target Gene(s)MechanismEffect on this compound ExpressionSource(s)
MmgRsRNASinorhizobium melilotiphaP1, phaP2Negative post-transcriptional regulation, possibly by affecting mRNA stability or translation efficiency, leading to a decoupling of mRNA and protein levels. Its expression is modulated by nitrogen availability.Repression

mRNA Stability and Translation Efficiency

Phasins are a class of polyhydroxyalkanoate (PHA) granule-associated proteins primarily found in bacteria, playing crucial roles in the synthesis, degradation, and morphology of these intracellular storage granules . While the regulation of protein expression is broadly influenced by factors affecting mRNA stability and translation efficiency, direct, specific research findings detailing how the expression of this compound-encoding mRNAs themselves are regulated at these post-transcriptional levels are not extensively documented within the provided literature.

Generally, mRNA stability dictates the cellular availability of an mRNA for translation, and mechanisms such as poly(A) tails and interactions with polyadenylate-binding proteins (PABPC) are known to influence both mRNA stability and translation efficiency in eukaryotic systems . The length of the poly(A) tail, for instance, can correlate with translation efficiency in specialized cases, with longer tails potentially leading to more efficient translation . Furthermore, the rate of translation elongation can affect mRNA deadenylation, highlighting a complex interplay between translation and mRNA decay . However, these general principles of mRNA regulation have not been specifically detailed in the context of this compound gene expression in the provided sources.

Translation efficiency, defined as the amount of protein produced relative to the amount of transcribed mRNA, can vary significantly among different transcripts . Studies indicate that ribosome occupancy is a strong predictor of protein levels . While some research notes extensive changes in translational efficiency in response to cellular stimuli, such as neuronal membrane depolarization, and highlights that early translational changes might not directly correlate with mRNA abundance, a direct link between these findings and the specific regulation of this compound mRNA is not established in the available data . Additionally, mechanisms like upstream open reading frames (uORFs) and codon context are known to influence translation initiation and mRNA stability in a broader sense .

Genetic Engineering Approaches for Investigating this compound Function

Genetic engineering has emerged as a powerful tool to elucidate the multifaceted functions of phasins and to harness their unique properties for biotechnological applications. These approaches involve modifying DNA sequences in genomes to alter specific traits, and advanced techniques like CRISPR/Cas9 technology have revolutionized gene targeting .

One significant application of genetic engineering in studying phasins involves the analysis of mutations in this compound-encoding genes. For example, early genetic analyses focused on the phaP gene in Ralstonia eutropha (now Cupriavidus necator), revealing that mutations in this this compound (PhaPRe) affected polyhydroxybutyrate (B1163853) (PHB) synthesis and influenced the number and size of PHA granules . This demonstrated the crucial role of phasins in PHA metabolism and granule architecture.

Further investigations have utilized genetic engineering to introduce or overexpress exogenous this compound proteins in host organisms. A notable finding indicates that the introduction of an exogenous this compound protein can significantly increase the intracellular polymer accumulation fraction, which directly impacts the economic feasibility and efficiency of producing non-natural PHAs . This highlights phasins' potential to enhance biopolymer production yields through metabolic engineering strategies .

Moreover, the intrinsic ability of phasins to bind to PHA granules has been leveraged in genetic engineering for protein purification. Researchers have developed procedures where other proteins are fused to phasins, allowing for their co-purification with polymer granules in recombinant Escherichia coli. This technique capitalizes on the amphiphilic nature of phasins, which form an interphase between the hydrophobic content of PHA granules and the hydrophilic cytoplasm . These approaches allow for the investigation of this compound's role in protein folding and aggregation, as exemplified by studies on PhaPAz from Azotobacter sp. FA-8, which demonstrated chaperone-like functions both in vitro and in vivo in E. coli recombinants, reducing inclusion bodies of overexpressed proteins .

Phasin Protein Biochemistry and Structure Function Relationships

Phasin Protein Primary Structure and Sequence Conservation

Despite early perceptions of low sequence conservation among phasins, extensive research has revealed defining protein motifs that categorize them into distinct families. Based on the Pfam database, four main this compound-related families have been identified: PF09602 (PhaP_Bmeg), PF09650 (PHA_gran_rgn), PF05597 (this compound), and PF09361 (Phasin_2) . Even with this sequence diversity, phasins generally share fundamental structural characteristics Current time information in Dhaka, BD..

Higher-Order this compound Protein Organization and Oligomerization

A universally observed feature of phasins is their capacity to form oligomers Current time information in Dhaka, BD.. This oligomerization is a conserved characteristic believed to play a vital role in stabilizing the interactions between the this compound proteins and the surface of the PHA granules .

Characterization of Functional Monomeric and Multimeric States

While all phasins form oligomers, the specific multimeric states can vary:

Tetramers: The most frequently observed oligomeric state for phasins in solution is a tetramer. Examples include PhaF from P. putida KT2440 and PhaP_Az from Azotobacter sp. FA8 Current time information in Dhaka, BD..

Other Oligomeric States: While tetramers are common, other forms have been reported:

Trimers: PhaP_Re from Ralstonia eutropha has been proposed to exist as a trimer Current time information in Dhaka, BD..

Dimers: PhaP5 from R. eutropha has been reported to form dimers Current time information in Dhaka, BD..

Dodecamers: PhaM from R. eutropha can form dodecamers Current time information in Dhaka, BD..

PhaP from Synechocystis sp. PCC 6803 also forms oligomeric structures, with both of its α-helices contributing to the oligomerization process .

The diverse oligomeric states of phasins are summarized in the table below:

This compound Representative (Source Organism)Predominant Oligomeric State(s)Key Reference(s)
PhaF (Pseudomonas putida KT2440)Tetramer Current time information in Dhaka, BD.
PhaP_Az (Azotobacter sp. FA8)Tetramer Current time information in Dhaka, BD.
PhaP_Re (Ralstonia eutropha)Trimer Current time information in Dhaka, BD.
PhaP5 (Ralstonia eutropha)Dimer Current time information in Dhaka, BD.
PhaM (Ralstonia eutropha)Dodecamer Current time information in Dhaka, BD.
PhaP (Synechocystis sp. PCC 6803)Oligomer (alpha-helix mediated)

Role of Coiled-Coil Regions in this compound Oligomerization

Coiled-coil interacting regions are a common and significant structural characteristic found in the majority of phasins Current time information in Dhaka, BD.. Bioinformatics predictions frequently indicate a high probability (>75%) of coiled-coil sequences in many phasins, including those from Ralstonia eutropha, Pseudomonas species, and Bacillus species Current time information in Dhaka, BD.. PhaP_Az, for instance, shows an intermediate coiled-coil probability (25-75%) Current time information in Dhaka, BD.. These regions are widely hypothesized to be involved in the oligomerization of phasins and their interactions with other proteins Current time information in Dhaka, BD..

The leucine (B10760876) zipper motif within PhaF from P. putida KT2440 is a well-characterized coiled-coil region directly responsible for its oligomerization . Despite the widespread presence of coiled-coil regions, their exact location and extent vary considerably even among phasins belonging to the same family Current time information in Dhaka, BD.. A notable exception is PhaP_Sp, the only this compound reported to date that lacks coiled-coil regions, suggesting an alternative mechanism for its observed tetramerization Current time information in Dhaka, BD..

Post-Translational Modifications and Their Functional Impact on this compound Activity

While phasins are known to exhibit diverse functional activities, including regulatory roles in PHA metabolism and chaperone-like functions, the specific details regarding their post-translational modifications (PTMs) and the direct functional impact of these modifications are not extensively detailed in the provided scientific literature. Research findings emphasize the role of intrinsic disorder and structural flexibility in dictating this compound function and adaptability to different cellular environments and targets Current time information in Dhaka, BD.. Further dedicated research may be required to elucidate the full spectrum and functional implications of PTMs on this compound activity.

Compound Names and PubChem CIDs

Specific Binding Motifs and Amphiphilic Properties Relevant to Granule Association

Phasins are predominantly amphiphilic proteins, a characteristic critical for their structural function in forming an interphase between the hydrophobic core of PHA granules and the hydrophilic cellular cytoplasm . This amphiphilic nature enables phasins to effectively bind to the surface of the hydrophobic PHA granules, preventing their coalescence and mitigating any negative effects of polymer accumulation on cellular activities .

While some phasins possess discernible hydrophobic domains proposed to mediate interactions with the PHA polymer, such as GA14 from Rhodospirillum ruber, a common characteristic among many phasins is the absence of clearly defined hydrophobic domains . In these cases, the ability of phasins to associate with PHA granules is attributed to the amphiphilic nature of at least one of their α-helices . For instance, studies on PhaP from Ralstonia eutropha have suggested that the entire protein contributes to the interaction with polymer granules, rather than a single, distinct binding region . Similarly, PhaP from Bacillus megaterium is notably hydrophilic yet effectively binds to granules despite lacking specific hydrophobic domains .

A well-characterized example of a specific binding motif is found in this compound PhaF from Pseudomonas putida. Its N-terminal domain, known as BioF, adopts an amphipathic α-helical conformation . This conformation allows the hydrophobic residues within the helix to face and interact with the surface of the PHA polymer granule, while its hydrophilic side remains exposed to the aqueous cytoplasm . Research has demonstrated that the PHA-binding capability of PhaF primarily resides within this N-terminal moiety . Furthermore, efforts have led to the rational design of minimized versions of the BioF tag, such as MinP, which retain high affinity and stability for PHA granule binding, offering advantages for biotechnological applications like protein immobilization .

The structural insights into PhaP from Aeromonas hydrophila reveal that each monomer possesses distinct hydrophobic and hydrophilic surfaces, endowing the protein with surfactant properties crucial for its function . This inherent dual nature allows phasins to stabilize the emulsion-like structure of PHA granules within the cellular environment. Beyond their primary association with PHA, phasins have also demonstrated the capacity to bind to other hydrophobic substrates in vivo and in vitro, including lipid inclusions and various natural or synthetic polymers such as poly(lactic acid) (PLA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (B3415563) (PCL) . This broad binding capacity underscores their general role in interacting with hydrophobic interfaces.

The table below summarizes key phasins and their characteristics related to granule association and amphiphilic properties:

This compound/Source OrganismPrimary Binding Mechanism/FeatureNoteworthy Properties/FindingsReferences
GA14 (R. ruber)Two hydrophobic domains in the C-terminus.Proposed as interaction domains with PHA.
PhaP1-P4 (R. eutropha)Lack clear common hydrophobic domains; entire protein involved in interaction.The overall protein structure contributes to granule interaction rather than localized hydrophobic regions.
PhaP (Azotobacter sp. FA8)Amphiphilic nature of at least one α-helix.Lacks clear hydrophobic domains; ability to bind PHA associated with amphiphilic helices. Demonstrated chaperone-like activity.
PhaF (Pseudomonas putida)Amphipathic α-helix in the N-terminal (BioF) domain.BioF domain specifically binds to PHA granules, presenting hydrophobic residues to the polymer and hydrophilic ones to the cytoplasm. Minimized functional fragments (MinP) retain binding affinity. Can also bind DNA.
PhaP (Aeromonas hydrophila)Monomers exhibit distinct hydrophobic and hydrophilic surfaces.Possesses surfactant properties; crystal structure revealed a tetramer with coiled-coil α-helices. Key amino acid residues influence stability and emulsification properties.
PhaP (Bacillus megaterium)Highly hydrophilic, yet effective granule binding.Exemplifies phasins that bind effectively despite lacking pronounced hydrophobic domains, suggesting diverse binding mechanisms driven by overall amphiphilicity.

Cellular and Physiological Roles of Phasin

Phasin Involvement in Polyhydroxyalkanoate Granule Biogenesis and Morphology

Phasins are recognized as major structural proteins of PHA granules, playing a central role in their formation, size, number, and distribution within the cell . Their amphiphilic nature, characterized by hydrophobic domains for PHA binding and hydrophilic domains exposed to the cytoplasm, is essential for this function .

Phasins are intimately involved in the initial steps of PHA granule formation. They are thought to facilitate the nucleation and polymerization of PHA molecules . The "micelle" model of PHA granule assembly suggests that PHA synthases, along with phasins, self-organize to form a small granule with hydrophobic PHA chains at its core and the synthases positioned at the surface . As the PHA chain grows, the synthases remain covalently attached and move apart, allowing the granule to increase in size . The PHA synthase, PhaC, is a key enzyme in forming (R)-hydroxyalkanoic acid from intermediates, and its proper functioning and maximal activity can be influenced by phasins, such as PhaM in Ralstonia eutropha . In Caulobacter, PHA granule formation specifically requires both an active PHA polymerase and this compound accumulation .

A primary function of phasins is to regulate the surface-to-volume ratio of PHA granules, thereby controlling their size and number within the cell . Typically, in the absence or truncation of this compound proteins, bacterial strains exhibit a reduced number of PHA granules, which are often significantly larger . For instance, deletion of the ssl2501 gene, encoding this compound PhaP in Synechocystis sp. PCC 6803, led to a reduction in the number of PHB granules per cell while increasing their mean size . Similarly, in Halomonas bluephagenesis TD01, engineering efforts targeting phaP genes have influenced PHA granule size, with deletions resulting in reduced granule numbers and enhanced sizes . The this compound PhaP1 in Azotobacter vinelandii is involved in determining the size and number of granules .

Phasins also contribute to the distribution of PHA granules during cell division. For example, this compound PhaF and the this compound-like PhaM have been shown to play a dramatic role in PHA granule segregation . In Ralstonia eutropha, PhaM interacts with both the PHA synthase (PhaC) and the nucleoid, being responsible for optimal PHA synthase activity and the subcellular localization and balanced segregation of granules to daughter cells . The expression of phasins can also be regulated; for example, in Ralstonia eutropha, the this compound PhaP is regulated by PhaR, a repressor that binds upstream of phaP and associates with PHA granules .

The following table summarizes the impact of this compound deletion on PHA granule morphology in various bacterial strains:

Strain (this compound Gene Deletion)Effect on Granule NumberEffect on Granule SizeReference
Synechocystis sp. PCC 6803 (Δssl2501)ReducedIncreased
Halomonas bluephagenesis TD01 (ΔphaP mutants)ReducedEnhanced
Herbaspirillum seropedicae (ΔphaP1)Abolished (granules absent)N/A
Sinorhizobium fredii NGR234 (ΔphaP2)N/AMost drastic increase

Phasins are described as forming a close protein layer at the surface of PHA granules, acting as a crucial interface between the hydrophobic polymer core and the aqueous cytoplasm . This protective layer is vital for preventing the aggregation of PHA granules and inhibiting the non-specific attachment of other cellular proteins to the granule surface . Their amphiphilic nature allows them to effectively coat the hydrophobic granules, maintaining their integrity and preventing autodegradation . This structural role is fundamental for the stability and proper functioning of PHA granules as intracellular storage compounds .

Regulation of Granule Size, Number, and Distribution

This compound Contribution to Cellular Stress Response and Fitness

Beyond their structural roles, phasins actively contribute to bacterial fitness and resilience by mediating cellular stress responses . This protective effect is particularly evident under challenging environmental conditions, such as heat shock, oxidative stress, and the inherent stress associated with high levels of PHA accumulation .

Several phasins have been demonstrated to possess chaperone-like activities, both in vitro and in vivo, assisting in protein folding and preventing protein aggregation . For instance, PhaP from Azotobacter sp. FA-8 (PhaPAz) exhibits chaperone activity, preventing the spontaneous thermal aggregation of proteins like citrate (B86180) synthase and facilitating their refolding after chemical denaturation . In vivo studies have shown that PhaPAz can colocalize with and reduce the number of inclusion bodies formed by overexpressed, aggregating proteins in E. coli, similar to the known chaperone GroELS .

This chaperone activity also extends to mitigating stress-related gene induction. The expression of phaP has been linked to a reduction in heat shock-related gene induction (e.g., rpoH and ibpA) in E. coli, suggesting a general protective role for phasins in natural PHA producers . This ability to assist in protein folding and prevent misfolding is crucial for maintaining cellular homeostasis under stressful conditions .

This compound Type (Source Organism)Chaperone Activity ObservedMechanism/EffectReference
PhaPAz (Azotobacter sp. FA-8)In vitro: Prevents thermal aggregation of citrate synthase, facilitates refolding. In vivo: Reduces inclusion body formation in E. coli.Helps protein folding, reduces misfolded proteins, decreases heat shock gene induction.
PhaPAc (Aeromonas hydrophila)Increases solubility and activity of PhaCRe in vitro.Chaperone-like role in assisting PHA synthase.
This compound (general)Exerts stress-reduction action, promotes protein folding.General protective role in PHB and non-PHB synthesizing bacteria.

Chaperone-like Activities and Protein Folding Assistance

This compound Role in Granule Segregation and Localization within the CellPhasins are prominent polyhydroxyalkanoate (PHA) granule-associated proteins that exert significant influence over the morphology, distribution, and overall biogenesis of these intracellular storage compartments in bacteria.researchgate.netnih.govasm.orgServing as a critical interphase, phasins coat the hydrophobic core of PHA granules, creating a barrier that prevents their undesirable coalescence and inhibits the non-specific binding of other cellular proteins to the granule surface.researchgate.netasm.orgconicet.gov.arasm.orgThis structural function is paramount for maintaining the integrity and proper organization of PHA inclusions within the cytoplasm.

Beyond their foundational structural role, specific phasins actively participate in the dynamic processes of granule localization and segregation, ensuring their equitable distribution to daughter cells during bacterial division. A well-characterized example is PhaF from Pseudomonas putida KT2442. This nucleoid-associated protein is instrumental in directing PHA granules to the central region of the cell, where they adopt a distinctive needle-like arrangement. Experimental evidence, including transmission electron microscopy (TEM) and flow cytometry studies, has elucidated PhaF's central role in this organized positioning.

The importance of PhaF in granule segregation is further underscored by complementation studies in P. putida. In the absence of PhaF, bacterial populations exhibit a heterogeneous distribution of PHA granules, leading to distinct cell populations, some entirely devoid of PHA. Conversely, the reintroduction of PhaF effectively restores the balanced segregation of granules, ensuring that each daughter cell receives a proportional share of the storage material during cell division. This crucial function is facilitated by PhaF's unique bimodular structure, which includes an N-terminal PHA-binding domain (this compound domain) and a C-terminal region with AAKP-like tandem repeats characteristic of histone H1 proteins. The C-terminal domain allows PhaF to bind non-specifically to DNA, suggesting a direct interaction with the segregating chromosome during cell division. This interaction is hypothesized to tether the PHA granules to the chromosomal DNA, thereby facilitating their proper segregation. Other phasins have also been implicated in contributing to PHA granule segregation, highlighting a conserved mechanism across different bacterial species.

This compound Influence on Overall Bacterial Metabolism and PhysiologyPhasins are integral to the broader metabolic and physiological landscape of polyhydroxyalkanoate-producing bacteria, extending their roles far beyond mere structural components of PHA granules. These proteins are recognized for their ability to promote bacterial growth and significantly influence both the synthesis and subsequent utilization of PHAs.researchgate.netnih.govasm.orgnsf.gov

The multifaceted functions of phasins are evident in their diverse impacts on bacterial metabolism. Some phasins directly activate PHA depolymerization, thereby facilitating the breakdown of stored polymers and the mobilization of carbon and energy reserves during periods of nutrient limitation. This catabolic influence is crucial for bacterial survival and adaptability. Conversely, many phasins positively regulate PHA biosynthesis. They have been shown to increase the expression and activity of PHA synthases, the enzymes responsible for polymer elongation. For example, PhaP from Ralstonia eutropha has been demonstrated to enhance the specific activity of type II PHA synthases, such as PhaC1 and PhaC2 from Pseudomonas aeruginosa. Similarly, overexpression of PhaP from Aeromonas hydrophila has been correlated with increased PHA accumulation and modifications in granule size and number in Escherichia coli.

The presence of specific phasins can have a profound positive effect on both PHA production yields and the biogenesis of the granules themselves. This is partly attributed to their interfacial role, which prevents the potentially deleterious effects of exposing hydrophobic PHA material directly to the hydrophilic cytoplasm. Conversely, the absence or mutation of certain phasins can significantly impede PHA accumulation. For instance, the deletion of PhaP1, a major this compound in Ralstonia eutropha H16, led to a substantial reduction in PHA accumulation compared to the wild-type strain, even though other phasins were present.

Data Table: Selected this compound Functions and Their Impact on Granule Segregation and Metabolism (Note: In an interactive environment, the following table would allow for sorting, filtering, and potentially linking to further details.)

This compound/ProteinOrganismKey Function in Granule Segregation/LocalizationKey Function in Metabolism/PhysiologySupporting Source [Index]
PhaFPseudomonas putida KT2442Directs PHA granules to cell center, ensures equal distribution to daughter cells during division; binds DNA. Negative transcriptional regulator of phaC1 and phaI; involved in PHA apparatus interaction with segregating chromosome.
PhaP1Ralstonia eutropha H16Major surface protein of PHB granules; stabilizes granules, prevents coalescence. Essential for significant PHA accumulation; deletion leads to lower PHA levels.
PhaPAeromonas hydrophilaInfluences size and number of PHA granules. Increases PHA accumulation (when overexpressed in E. coli); positive regulator of phaC gene.
PhaPAzotobacter sp. FA8Reduces inclusion bodies. Chaperone-like function (in E. coli); general protective role.
PhaPRalstonia eutrophaAffects number, size, and distribution of granules. Increases specific activity of type II PHA synthases (PhaC1, PhaC2).
PhaPSynechocystis sp. PCC 6803Regulates photoautotrophic PHB granule formation. -

Molecular Interactions and Binding Mechanisms of Phasin

Phasin Interactions with Polyhydroxyalkanoate Synthase (PhaC)

Phasins are known to engage in direct interactions with polyhydroxyalkanoate synthase (PhaC), the enzyme responsible for PHA polymerization. These interactions can significantly modulate PhaC activity and are integral to the formation of functional protein complexes that drive polymer synthesis.

Direct Binding and Allosteric Modulation of PhaC Activity

Phasins, as key granule-associated proteins, directly interact with PHA synthases (PhaC), thereby influencing their enzymatic activity. The precise nature of this modulation can vary depending on the specific this compound and PhaC type. For instance, PhaP from Aeromonas caviae (PhaPAc) has been shown to activate PhaC from the same organism (PhaCAc). This activation leads to an increase in PHA production, with in vivo assays demonstrating up to a 2.3-fold increase in PHA synthesis when PhaPAc was co-expressed with PhaCAc in Escherichia coli. Furthermore, PhaPAc can subtly shift the substrate preference of PhaCAc towards 3-hydroxyhexanoyl-CoA (C6) .

Conversely, phasins can also exert inhibitory effects on PhaC activity. PhaC proteins from Ralstonia eutropha and Delftia acidovorans have been reported to be inhibited by the presence of certain phasins. This suggests a complex allosteric regulation where phasins, positioned on the granule surface, induce conformational changes in PhaC, altering its catalytic efficiency or binding to the PHA granule. In Cupriavidus necator, the this compound PhaM directly activates the PHB synthase PhaC1, highlighting a direct influence on the PHA metabolism at the protein level. Beyond direct enzyme modulation, some phasins, such as PhaP1, PhaP2, and PhaP3, have been observed to bind to the upstream regulatory regions of the phaC gene, suggesting a role in transcriptional regulation of PhaC expression.

Table 1: Effect of this compound on PHA Synthase Activity and PHA Production

This compound-PhaC PairEffect on PhaC ActivityEffect on PHA Production (in vivo)Reference
PhaPAc - PhaCAc (Aeromonas caviae)ActivationUp to 2.3-fold increase
This compound - PhaC (Ralstonia eutropha, Delftia acidovorans)InhibitionNot specified
PhaM - PhaC1 (Cupriavidus necator)ActivationDirect influence on metabolism

Formation of Functional Protein Complexes for Polymerization

Polyhydroxyalkanoate granules are dynamic supramolecular complexes with a rich protein complement on their surface, including PhaC and various phasins, all contributing to their specific functions. Phasins are indispensable for the biogenesis of PHA granules and have a documented positive impact on PHA accumulation. They play a critical role in establishing an interfacial layer that separates the hydrophobic PHA core from the hydrophilic cytoplasm, a mechanism vital for preventing the uncontrolled coalescence of nascent granules within the cell.

This compound Binding to Polyhydroxyalkanoate Polymers

Phasins exhibit a strong and specific binding affinity for polyhydroxyalkanoate polymers, which is central to their function in PHA granule organization and stability.

Specificity and Affinity of this compound-Polymer Association

Phasins are the primary proteins associated with bacterial PHA bioplastic granules, demonstrating a robust binding capability to the hydrophobic surface of PHA polymers. The N-terminal domain of this compound PhaF from Pseudomonas putida, known as BioF, is particularly critical for its interaction with PHA granules and has been successfully employed as an affinity tag in biotechnological applications.

Research indicates that this compound-polymer association can exhibit a degree of specificity. For example, in Pseudomonas sp. 61-3, the phasins PhaF and PhaI selectively bind to P(3HB-co-3HA) copolymers, but only when the 3-hydroxyalkanoate (3HA, C6–C12) content exceeds 13 mol%. In contrast, this compound PhbP in the same organism exclusively associates with 3HB-enriched granules (containing more than 87 mol% 3HB). This suggests that different phasins may have preferences for specific polymer compositions or chain lengths. Phasins from Ralstonia eutropha, such as the major this compound PhaP1Reu, are known to bind tightly to the PHB polymer surface from the very onset of its accumulation, which is essential for ensuring granule dispersion and preventing the non-specific adhesion of other cellular proteins. While phasins generally exhibit high affinity for PHAs, some engineered phasins can be designed to achieve high affinity even with reduced specificity in vitro. It has also been observed that the binding of specific this compound-derived peptides, such as BioF-based constructs, to PHA granules occurs independently of the presence of other granule-associated proteins on the granule surface.

Table 2: this compound Binding Specificity to PHA Polymers

This compound (Source Organism)Polymer Type/Composition PreferenceReference
PhaF, PhaI (Pseudomonas sp. 61-3)P(3HB-co-3HA) with >13 mol% 3HA (C6–C12)
PhbP (Pseudomonas sp. 61-3)PHB-enriched granules (>87 mol% 3HB)
PhaP1Reu (Ralstonia eutropha)PHB (strong binding from accumulation onset)

Mechanisms of Hydrophobic-Hydrophilic Interfacial Binding

A key characteristic of phasins is their amphiphilic nature, meaning they possess both hydrophobic and hydrophilic properties. This amphiphilicity is fundamental to their structural function, enabling them to form a stable interface that effectively separates the hydrophobic PHA granule core from the aqueous, hydrophilic environment of the bacterial cytoplasm.

Many phasins contain specific hydrophobic domains that are responsible for mediating their interactions with the polymer. For instance, the N-terminal domain of PhaF (N-PhaF) is predicted to adopt an amphipathic α-helical conformation. In this configuration, its hydrophobic residues are oriented towards the PHA granule surface, facilitating tight binding, while its hydrophilic residues face outwards towards the solvent or cytoplasmic fraction. However, it is important to note that not all phasins exhibit clearly defined hydrophobic domains. PhaP from Bacillus megaterium, despite being highly hydrophilic, retains its ability to effectively bind to PHA granules. Similarly, PhaP from Ralstonia eutropha (PhaPRe), which also lacks clear hydrophobic domains, has been observed to bind to triacylglycerol inclusions, suggesting a broader capacity for interacting with hydrophobic interfaces. These observations suggest that while amphipathic helices are generally crucial for this compound interactions with the polymer, they also play roles in interactions with other granule-associated proteins and potentially with hydrophobic regions of misfolded proteins. Structural analyses of phasins, such as PhaPAh from Aeromonas hydrophila, consistently reveal a clear distribution of hydrophilic and hydrophobic residues, supporting their interfacial role. The ability of phasins to bind to PHA granules can be attributed to relatively small N-terminal moieties, underscoring the critical importance of establishing sufficient hydrophobic interactions with the polymer surface.

Interactions with Other Granule-Associated Proteins (GAPs) and Regulatory Components

Polyhydroxyalkanoate (PHA) granules are enveloped by a diverse array of proteins collectively termed granule-associated proteins (GAPs). This layer includes not only PHA polymerases and depolymerases but also the abundant phasins. Phasins are key players in orchestrating interactions with these other proteins on the PHA granule surface, and they can engage in both homo-oligomerization (forming complexes with themselves) and hetero-oligomerization (forming complexes with other proteins).

Specific instances of these interactions include:

PhaI: this compound PhaF from Pseudomonas putida forms a complex with another this compound, PhaI. The formation of stable hydrophobic interfaces and the presence of coiled-coil motifs are essential for the efficient oligomerization and interaction between PhaF and PhaI. Both PhaF and PhaI are considered vital for optimal PHA biosynthesis and accumulation in P. putida.

PhaD: PhaF also directly interacts with the transcriptional regulator PhaD in Pseudomonas putida. Although PhaD itself is not a granule-associated protein, the complex formed by PhaD and PhaF is hypothesized to participate in the regulatory system governing pha gene expression, with PhaD acting as an activator for the transcription of phaC1 and phaI.

PhaZ (Depolymerase): Phasins can interact with intracellular PHA depolymerases, such as PhaZ1. While these interactions may sometimes be weak, certain phasins have been demonstrated to activate PHA depolymerization, suggesting a role in polymer degradation and turnover.

PhaR: In Paracoccus denitrificans, the protein PhaR functions as a negative regulator that binds to specific regions upstream of the phaP and phaR genes, thereby controlling this compound expression. Phasins, such as PhaP, are thought to prevent non-specific protein binding to the PHA granule surface, thus influencing the interactions of regulatory proteins like PhaR with the granule.

Chaperones: Phasins have demonstrated chaperone-like activities, which are crucial for cellular protection. They can help prevent protein aggregation and mitigate cellular stress, particularly during periods of intense PHA synthesis. This protective effect can reduce the cellular demand for other chaperones by minimizing the accumulation of misfolded proteins.

Methodological Approaches in Phasin Research

Molecular Genetic and Mutagenesis Techniques for Phasin Functional Analysis

Molecular genetic approaches are indispensable for elucidating the precise functions of this compound genes and their encoded proteins.

Gene knockout studies are a primary method to investigate the physiological roles of phasins. By deleting or disrupting specific this compound genes (e.g., phaP), researchers can observe the resulting phenotypes, such as altered PHA accumulation, granule size, and distribution . For instance, a phaP deletion mutant in Haloferax mediterranei exhibited defects in both PHA biosynthesis and cell growth, producing significantly fewer and larger PHA granules, often a single large one, compared to the wild-type strain . This demonstrates that PhaP is a predominant structural protein on PHA granules crucial for their formation and accumulation in this organism . Similarly, studies on Ralstonia eutropha’s PhaP (PhaPRe) demonstrated its importance in PHB synthesis, with mutations affecting PHB accumulation and granule morphology .

Conditional expression systems allow for controlled manipulation of this compound gene expression, enabling researchers to study the effects of varying this compound levels. While specific examples for phasins were not explicitly detailed in the search results regarding conditional expression systems, the concept applies to studies where gene expression is induced or repressed under specific conditions to analyze its impact on cellular processes . For instance, the accumulation of PhaP in R. eutropha generally parallels levels of PHB, suggesting a direct role in synthesis across a range of growth conditions .

Table 1: Effects of phaP Gene Knockout on Haloferax mediterranei

ParameterWild-type StrainΔphaP Mutant StrainReference
PHA BiosynthesisNormalDefective
Cell GrowthNormalDefective
Number of PHA GranulesMultiple, medium-sizedSignificantly lower, often single large

Reporter gene fusions are widely used to analyze the spatiotemporal expression patterns and subcellular localization of this compound proteins . By fusing a this compound gene to a reporter gene, such as green fluorescent protein (GFP) or yellow fluorescent protein (YFP), the resulting fusion protein's localization can be visualized in live cells .

For example, a PhaP-GFP fusion protein from Azotobacter sp. FA-8 was shown to colocalize with polyhydroxybutyrate (B1163853) (PHB) granules in Escherichia coli, confirming its ability to bind to the granules in vivo. This technique also revealed that the GFP fusion did not interfere with the this compound's interaction with PHB granules . In Ralstonia eutropha H16, an eYfp-PhaM fusion resulted in the formation of many small fluorescent granules bound to the nucleoid region, while an eYfp-PhaP5 fusion localized at the cell poles in a PHB-negative background and conferred binding of PHB granules to the cell poles when overexpressed in the wild type . These studies highlight how reporter fusions provide direct visual evidence of this compound distribution and interaction within the cell.

Gene Knockout and Conditional Expression Systems

Biochemical and Biophysical Characterization of this compound Proteins

Beyond genetic manipulation, biochemical and biophysical methods are crucial for understanding the properties of isolated this compound proteins and their interactions.

To study phasins in detail, they must first be expressed and purified. Recombinant this compound proteins are commonly expressed in heterologous hosts like Escherichia coli using expression systems such as pET . Purified recombinant phasins are then used for various in vitro analyses, including antibody generation, structural studies, and functional assays .

Furthermore, the PHA-binding capability of phasins has been harnessed for developing novel protein purification strategies. In one such method, a this compound is genetically fused to a target protein via a self-cleaving intein linker . This fusion protein is expressed in E. coli, which can simultaneously produce polyhydroxybutyrate (PHB) particles in vivo. The this compound tag directs the fusion protein to bind to these in vivo-produced PHB granules, which can then be easily purified by centrifugation and washing . Subsequent induction of the intein-mediated self-cleavage releases the target protein from the this compound tag, allowing for its recovery in the supernatant . This system has successfully purified proteins like enhanced green fluorescent protein (EGFP), maltose-binding protein (MBP), and β-galactosidase in their active forms .

In vitro reconstitution systems are also employed to study this compound functions in a controlled environment, such as the assembly and dynamics of PHA granules or protein-protein interactions . These systems allow researchers to dissect the molecular mechanisms by which phasins interact with other components of the cell, such as PHA synthase or other proteins, under defined conditions .

Spectroscopic and calorimetric techniques provide quantitative insights into this compound interactions and thermodynamic properties.

Spectroscopic Techniques: Various spectroscopic methods, such as Circular Dichroism (CD) and fluorescence spectroscopy, are used to investigate the secondary structure, conformational changes, and binding events of phasins. These techniques can validate structural models and confirm features like alpha-helix composition and intrinsically disordered regions in phasins like PhaF . For instance, hydrodynamic and spectroscopic experiments have been used to validate models suggesting that free PhaF from Pseudomonas putida is a tetramer in solution and largely intrinsically disordered . Spectroscopic analyses have also been used in computational studies of this compound interactions with DNA .

Calorimetric Techniques: Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are powerful tools for characterizing this compound interactions with ligands or other proteins, by measuring heat changes associated with binding or conformational transitions .

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a molecular binding event, providing thermodynamic parameters such as binding affinity (association constant, Ka), enthalpy change (ΔH), entropy change (ΔS), and binding stoichiometry (n) . This information is crucial for understanding the driving forces behind this compound-PHA or this compound-protein interactions. For example, ITC can quantify the interaction between phasins and PHA synthases or other regulatory proteins, which is vital given that some phasins activate PHA synthase activity or interact with transcriptional regulators .

Differential Scanning Calorimetry (DSC) measures the heat required to increase the temperature of a protein solution, revealing information about protein stability, unfolding, and conformational changes upon interaction with other molecules . DSC can be used to assess the thermal stability of phasins and how this stability is affected by mutations or interactions with PHA or other cellular components . For instance, mutants of PhaP from Azotobacter sp. FA-8 and Halomonas bluephagenesis TD showed improved thermostability, indicated by higher melting temperatures, which can be measured using calorimetric techniques .

Understanding the three-dimensional structure of phasins is critical for deciphering their functions.

Homology Modeling: Given the limited number of experimentally determined this compound structures, homology modeling is a widely used computational approach to predict the 3D structures of phasins based on the known structures of homologous proteins . For example, homology models of PhaPAz from Azotobacter sp. FA-8 and PhaPTD from Halomonas bluephagenesis TD were successfully established using the crystal structure of PhaPAh from Aeromonas hydrophila as a template . These models have facilitated rational mutagenesis studies aimed at enhancing this compound stability and surfactant properties . The model for PhaF from Pseudomonas putida predicts an elongated protein with an amphipathic N-terminal helix for PHA binding and a C-terminal domain that interacts with DNA .

Limited NMR/X-ray for Domains: While full-length this compound structures can be challenging to obtain, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to elucidate the structures of individual this compound domains or this compound-ligand complexes .

X-ray Crystallography determines atomic-resolution structures from protein crystals. The first crystal structure of a this compound, PhaPAh from Aeromonas hydrophila, revealed it to be a tetramer with eight α-helices adopting a coiled-coil structure, where each monomer possesses both hydrophobic and hydrophilic surfaces, explaining its surfactant properties . This structural insight is crucial for understanding how phasins interact with the hydrophobic PHA granules and has guided the design of mutants with enhanced properties .

NMR Spectroscopy provides structural and dynamic information for proteins in solution and is particularly useful for studying flexible regions or domains . NMR studies on PhaF, for instance, have confirmed that much of the protein is intrinsically disordered when not bound to ligands, and it has an amphipathic N-terminal helix involved in PHA binding . NMR can also be used to identify protein-protein interactions and protein-DNA interactions, as observed in studies of PhaF's interaction with the nucleoid .

These structural biology techniques are often used in a complementary manner; for instance, NMR can help define optimal constructs for crystallization, and predicted models can be used for molecular replacement in X-ray crystallography .

Spectroscopic and Calorimetric Techniques for Interaction Analysis

Advanced Imaging Techniques for Visualizing this compound and Granule Dynamics

Advanced imaging techniques are crucial for unraveling the intricate dynamics of this compound proteins and their associated polyhydroxyalkanoate (PHA) granules within microbial cells. These techniques enable researchers to visualize granule formation, localization, and morphology, providing insights into the regulatory roles of phasins .

Live-Cell Fluorescence Microscopy and Super-Resolution Imaging

Live-cell fluorescence microscopy is a widely adopted technique for the in vivo observation of PHA granules and this compound proteins. Common staining methods include Nile Red and Nile Blue A, which fluoresce in the presence of PHA, allowing qualitative and quantitative assessment of granule accumulation . For instance, double-fluorescence staining with Nile Red and SYBR Green has enabled high-resolution visualization and precise co-localization of PHA granules within the cytoplasm of Haloferax mediterranei cells, facilitating the analysis of granule size .

A significant advancement in live-cell imaging involves the genetic fusion of fluorescent reporter proteins, such as Green Fluorescent Protein (GFP), to this compound proteins or PHA synthases. This approach allows for real-time, in vivo monitoring of PHA granule formation and localization without the need for external stains . Studies utilizing GFP-labeled PHA synthases have shown that emerging PHA granules often localize to cell poles and midcell, which are future cell poles . Similarly, fusing GFP to Halomonas bluephagenesis this compound proteins (PhaP1 and PhaP2) has led to the development of the "qPHA" method, which enables rapid and precise quantification of PHA accumulation in living cells based on fluorescence intensity, demonstrating a strong correlation with PHA content (R-square > 0.9) .

Super-resolution microscopy techniques, including Structured Illumination Microscopy (SR-SIM), Photoactivated Localization Microscopy (PALM), Fluorescence Photoactivated Localization Microscopy (FPALM), Stochastic Optical Reconstruction Microscopy (STORM), and Stimulated Emission Depletion (STED) microscopy, extend the capabilities of fluorescence imaging beyond the diffraction limit . While super-resolution techniques often face challenges with phototoxicity and photon flux in live-cell imaging, advancements like SR-SIM are highly compatible due to their low photon fluence . These methods are invaluable for dissecting the fine spatial organization and dynamic interactions of phasins on the surface of PHA granules, offering detailed insights into their precise roles in granule assembly and modulation.

Electron Microscopy for Ultrastructural Analysis of PHA Granules

Electron microscopy, particularly Transmission Electron Microscopy (TEM), provides high-magnification, ultrastructural details of PHA granules and their associated proteins. TEM offers a direct visual assessment of granule number, size, morphology, and subcellular distribution within bacterial and archaeal cells .

Research using TEM has revealed that PHA granules are typically enclosed by a boundary layer primarily composed of this compound molecules and phospholipids (B1166683) . This boundary layer forms a mechanically stable monolayer with lattice parameters varying between 3.3 and 9.6 nm, depending on the microbial strain . Furthermore, PHA synthase particles, ranging from 8 to 12 nm in diameter, have been observed attached to or inserted into this basic lattice, covering up to 20% of the granule surface .

A notable application of TEM in this compound research involves the study of mutant strains. For example, in Haloferax mediterranei, a ΔphaP mutant (lacking the this compound PhaP) exhibited significantly fewer PHA granules, often presenting as a single large granule (approximately 1 μm in diameter) within most cells, in stark contrast to the multiple smaller granules (100 to 500 nm in diameter) typically observed in wild-type strains . This finding highlights PhaP's crucial role as a predominant structural protein involved in PHA accumulation and the regulation of granule number and size . While TEM provides exceptional spatial resolution, its requirement for sample fixation and dehydration means it provides a static, two-dimensional view, making it less suitable for real-time, live-cell observations compared to fluorescence techniques .

Proteomics and Metabolomics Approaches in this compound-Related Studies

Proteomics and metabolomics represent powerful systems-level approaches for comprehensively analyzing the molecular landscape influenced by this compound proteins and PHA metabolism.

Metabolomics involves the systematic identification and quantification of small molecule metabolites within a biological system . While the primary role of phasins is structural and regulatory concerning PHA granules, their influence can extend to the broader cellular metabolic state. Metabolomics approaches, including untargeted metabolomics for global profiling and stable isotope tracing, can be applied to investigate the impact of this compound expression or modification on central metabolic pathways . For example, by analyzing metabolic shifts under conditions of PHA accumulation (typically excess carbon and limited nutrients like nitrogen or phosphorus), researchers can gain insights into how phasins might modulate nutrient uptake, carbon flux, and the synthesis or degradation of PHA monomers . Combining metabolomics with proteomics, often referred to as multi-omics, can provide a more holistic understanding by integrating protein and metabolite data to uncover novel protein-metabolite pairs and elucidate complex pathway dynamics affected by phasins .

Comparative and Evolutionary Aspects of Phasin Proteins

Phylogenetic and Comparative Genomic Analysis of Phasin Gene Families

Phylogenetic and comparative genomic studies provide insights into the evolutionary trajectories of this compound gene families. While phasins generally reflect the phylogenetic origin of the host organism and the type of PHA they bind, their distribution can also be influenced by horizontal gene transfer (HGT) events . For instance, comparative genomics of Halomonas sp. TD01 has revealed that genes involved in PHA metabolism, including phasins, have undergone various HGT events among different strains .

A common genomic organization observed in some halophilic and non-halophilic gamma-proteobacteria is the adjacent arrangement of the this compound gene (phaP) and the PHA synthase gene (phaC1) . This conserved synteny suggests a co-evolutionary relationship between the structural proteins that coat the granules and the key enzymes responsible for polymer synthesis. The presence of separate biosynthesis gene clusters and distinct phasins in Pseudomonas strains that accumulate both mcl-PHA and PHB further illustrates the genomic adaptations related to diverse PHA production capabilities . The ability of some Pseudomonas strains to produce PHB, which is typically characteristic of scl-PHA producers, is hypothesized to have been acquired through HGT, potentially including the associated PHB-related this compound genes .

Evolution of this compound Function and Adaptation in Different PHA Accumulating Organisms

Beyond their primary structural role in forming a protective layer around PHA granules and preventing their coalescence, phasins have evolved a remarkable array of additional functions contributing to bacterial fitness and PHA metabolism . These diverse roles include:

Activation of PHA Depolymerization: Some phasins can activate the enzymes responsible for breaking down PHA polymers, facilitating the release of carbon and energy reserves when needed .

Enhancement of PHA Synthase Activity and Expression: Phasins can boost both the expression levels and catalytic activity of PHA synthases, the key enzymes in PHA synthesis .

Participation in PHA Granule Segregation: Phasins contribute to the proper distribution and segregation of PHA granules within the bacterial cell during cell division .

The accumulation of phasins is tightly regulated and often strictly dependent on PHA production. Studies on PhaP from Ralstonia eutropha indicate that its synthesis is directly coupled with the genetic capacity of the strain to produce PHB, suggesting a sophisticated regulatory mechanism that senses PHB synthesis and presence . This tight coupling underscores an evolutionary adaptation to ensure efficient management of intracellular carbon reserves. Furthermore, targeted engineering of this compound genes, such as PhaP in Halomonas bluephagenesis TD01, has been shown to influence PHA granule size, highlighting their adaptive role in controlling granule morphology for optimized storage . Some phasins, like PhaF and PhaI from P. putida (PF05597 family), also serve as transcriptional regulators of PHA biosynthesis genes, showcasing their multi-faceted functional evolution .

Advanced Research Perspectives and Future Directions in Phasinology

Elucidating Precise Molecular Mechanisms of Phasin Action in Granule Formation

Understanding the precise molecular mechanisms by which phasins orchestrate PHA granule formation is a critical area of ongoing research. Phasins are known to stabilize PHA granules and prevent their coalescence, facilitating the formation of numerous small granules instead of a few large ones in wild-type strains. This effect is partly due to their amphiphilic nature, allowing them to form an interphase between the hydrophobic PHA and the aqueous cytoplasm.

Future studies will delve deeper into the specific interactions between this compound domains and nascent PHA polymers, as well as their interplay with PHA synthases (PhaC). For example, some phasins have been shown to increase the expression and activity of PHA synthases. Low-resolution structural studies and in silico predictions have indicated common structural features among phasins, including a predominant α-helix composition, disordered regions providing flexibility, and coiled-coil oligomerization domains. Future research will employ advanced structural biology techniques, such as cryo-electron microscopy and high-resolution NMR, to determine the atomic-level structures of phasins in complex with PHA and PHA synthases. This will shed light on how specific amino acid residues, hydrophobic patches, and oligomerization states contribute to granule nucleation, growth, and stabilization. The influence of this compound phosphorylation and other post-translational modifications on these interactions also remains an important area of investigation.

Systems Biology and Computational Modeling of this compound-Mediated PHA Metabolism

The complexity of PHA metabolism, with phasins playing regulatory and structural roles within a dynamic cellular network, necessitates a systems biology approach. This involves integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to construct comprehensive models of this compound-mediated PHA synthesis and degradation. Computational modeling, including flux balance analysis, kinetic modeling, and molecular dynamics simulations, offers powerful tools to predict this compound behavior, optimize PHA production, and design more efficient microbial cell factories.

For instance, computational simulations have already been developed to model PHA granule formation within Ralstonia eutropha cells, illustrating how phasins attach to growing granules and prevent coalescence. Future efforts will involve developing more sophisticated models that incorporate detailed kinetic parameters for this compound-PHA and this compound-enzyme interactions, as well as their transcriptional and translational regulation. These models can then be used to perform in silico experiments to identify new targets for metabolic engineering, predict the effects of genetic modifications on this compound expression and function, and ultimately guide rational strain design for enhanced PHA yields and properties.

Exploring Novel this compound Functions Beyond Canonical PHA Metabolism

While primarily recognized for their roles in PHA metabolism, emerging research suggests that phasins possess additional functions beyond the conventional purview of PHA synthesis and degradation. These "extra talents" of phasins represent a fertile ground for future exploration. Phasins have been observed to exert chaperone-like activities, potentially protecting cells from stress by preventing misfolded proteins from binding to PHA granules or by facilitating protein folding. They may also contribute to bacterial fitness and resilience.

Other proposed functions include participation in PHA granule segregation during cell division, as demonstrated by this compound PhaF in Pseudomonas putida, which is thought to tether PHA granules to the nucleoid. Some phasins, like PhaF, can also act as transcriptional regulators of PHA biosynthesis genes. Future research will focus on elucidating the molecular mechanisms underlying these diverse functions, identifying novel interaction partners, and exploring their potential in various biotechnological applications beyond bioplastic production, such as stress mitigation, protein expression, or even bioremediation.

Development of Novel Methodologies for Real-time this compound Dynamics In Vivo

Visualizing the dynamic behavior of phasins within living cells in real-time is crucial for a complete understanding of their functions. This necessitates the development and application of advanced imaging methodologies. Current approaches include live-cell imaging, often utilizing fluorescent protein tagging (e.g., GFP fusions) to monitor protein localization and movement.

Future advancements will leverage super-resolution microscopy techniques (e.g., STORM, PALM, STED) to observe this compound assembly, disassembly, and interaction with PHA granules and other cellular components at nanometer resolution. Techniques like Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss in Photobleaching (FLIP) can provide insights into this compound mobility and exchange rates on granule surfaces. Furthermore, the integration of optogenetics and advanced biosensors could enable the precise control and real-time monitoring of this compound activity in response to specific cellular cues, offering unprecedented temporal and spatial resolution of this compound dynamics in vivo.

Identification and Functional Characterization of Unexplored this compound Homologs and Isoforms

The diversity of phasins across the microbial kingdom is vast, with many unexplored homologs and isoforms potentially possessing unique functional properties. While phasins often share common structural features like amphiphilic properties and α-helical composition, their amino acid sequences can vary considerably even while sharing similar physiological functions.

Future research will focus on extensive genomic and metagenomic mining to identify novel this compound genes from a wider range of bacteria and archaea, including extremophiles that produce PHAs under challenging environmental conditions. Subsequent functional characterization of these newly identified phasins and their isoforms will involve heterologous expression in model organisms, biochemical assays to determine their binding affinities and regulatory effects, and detailed phenotypic analyses of engineered strains. Understanding the evolutionary divergence and functional specialization among different this compound families will not only expand our knowledge of PHA biology but also provide a richer toolbox for biotechnological applications.

Q & A

Q. What is the functional role of phasin in polyhydroxyalkanoate (PHA) granules, and how can this be experimentally validated?

this compound, a structural protein associated with PHA granules, regulates granule formation, size, and stability. To validate its role, researchers can:

  • Use knockout mutants (e.g., phaP gene deletion in Cupriavidus necator) to assess PHA granule morphology via transmission electron microscopy (TEM) .
  • Quantify PHA production via gas chromatography (GC) to compare accumulation rates between wild-type and mutant strains .
  • Employ fluorescence microscopy with lipid-staining dyes (e.g., Nile Red) to visualize granule distribution .

Q. Which model organisms are most suitable for studying this compound dynamics, and what methodological considerations apply?

Common models include Cupriavidus necator, Pseudomonas putida, and recombinant E. coli. Key considerations:

  • Genetic tractability: Use plasmid-based expression systems to overexpress this compound in E. coli for mechanistic studies .
  • Growth conditions: Optimize carbon-to-nitrogen ratios to induce PHA synthesis (e.g., 20:1 C/N for C. necator) .
  • Strain-specific PHA synthase compatibility: Ensure this compound homologs are compatible with host synthase enzymes to avoid artifactual results .

Q. What are the standard methods for detecting and quantifying this compound in vitro?

  • SDS-PAGE/Western blot : Use antibodies specific to this compound (e.g., anti-Phasin IgG) for quantification .
  • Quantitative PCR (qPCR) : Measure phaP gene expression levels under varying stress conditions .
  • Surface plasmon resonance (SPR) : Characterize this compound-PHA interactions by analyzing binding kinetics .

Advanced Research Questions

Q. How can conflicting data on this compound’s affinity for different PHA substrates be resolved?

Contradictions may arise from variations in polymer crystallinity or assay conditions. To address this:

  • Standardize substrates: Use purified PHA types (e.g., PHB, PHBV) with defined molecular weights .
  • Control experimental variables: Temperature, pH, and ionic strength can alter binding; use isothermal titration calorimetry (ITC) to measure thermodynamic parameters under controlled conditions .
  • Cross-validate with in vivo assays: Compare in vitro binding data with in vivo granule stability in mutants .

Q. What experimental designs are optimal for studying this compound’s role in PHA granule subcellular organization?

Advanced approaches include:

  • Super-resolution microscopy : Resolve nanoscale granule clustering using STORM or PALM .
  • Proteomic profiling : Co-immunoprecipitation (Co-IP) coupled with mass spectrometry to identify this compound interaction partners .
  • Cryo-electron tomography : Map 3D spatial arrangements of this compound on granules .

Q. How can researchers address challenges in this compound purification for structural studies?

this compound’s hydrophobicity complicates purification. Methodological solutions:

  • Detergent screening : Test mild detergents (e.g., n-dodecyl-β-D-maltoside) to solubilize this compound without denaturation .
  • Fusion tags : Use maltose-binding protein (MBP) tags to improve solubility, followed by tag cleavage .
  • Chromatography optimization : Combine hydrophobic interaction chromatography (HIC) with size-exclusion chromatography (SEC) for high-purity yields .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound expression variability across biological replicates?

  • Mixed-effects models : Account for batch effects and technical variability .
  • Principal component analysis (PCA) : Identify outliers in transcriptomic or proteomic datasets .
  • Bootstrapping : Estimate confidence intervals for this compound-PHA binding constants derived from SPR .

Q. How should researchers reconcile discrepancies between in silico predictions and empirical data on this compound-PHA interactions?

  • Molecular dynamics (MD) simulations : Refine computational models using experimental parameters (e.g., granule surface tension) .
  • Sensitivity analysis : Test how input variables (e.g., pH, polymer chain length) affect simulation outcomes .
  • Iterative validation : Compare MD-predicted binding sites with mutagenesis studies (e.g., alanine scanning) .

Methodological Gaps & Future Directions

Q. What limitations exist in current this compound characterization techniques, and how can they be mitigated?

  • Limitation : Overreliance on heterologous expression systems may misrepresent native behavior. Solution : Use CRISPR-Cas9 for endogenous tagging in native hosts (e.g., C. necator) .
  • Limitation : Bulk assays mask single-granule heterogeneity. Solution : Adopt single-particle tracking (SPT) in live cells .

Q. How can multi-omics approaches enhance understanding of this compound’s regulatory networks?

Integrate:

  • Transcriptomics : RNA-seq to identify co-regulated genes under PHA synthesis .
  • Metabolomics : LC-MS to correlate this compound levels with intracellular metabolite fluxes .
  • Structural proteomics : Hydrogen-deuterium exchange (HDX) MS to map conformational changes during granule assembly .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.